11,12-De(methylenedioxy)danuphylline

描述

准备方法

11,12-De(methylenedioxy)danuphylline is typically isolated from natural sources, specifically from the leaves and stems of Kopsia officinalis . The isolation process involves extraction and purification techniques.

化学反应分析

11,12-De(methylenedioxy)danuphylline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

11,12-De(methylenedioxy)danuphylline has several scientific research applications. It is primarily used in the field of chemistry for studying indole alkaloid compounds . In biology and medicine, it is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities . Additionally, it has applications in the industry for the development of new drugs and therapeutic agents .

作用机制

The mechanism of action of 11,12-De(methylenedioxy)danuphylline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating various cellular processes, including signal transduction and gene expression . The exact molecular targets and pathways involved are still under investigation .

相似化合物的比较

11,12-De(methylenedioxy)danuphylline is unique compared to other indole alkaloid compounds due to its specific chemical structure and biological activities . Similar compounds include other indole alkaloids isolated from Kopsia officinalis, such as methyl (2β,11β,12β,19α)-6,7-didehydro-8,21-dioxo-11,21-cycloaspidospermidine-2-carboxylate and (2β,5β)-aspidofractinin-16-ol . These compounds share some structural similarities but differ in their specific chemical properties and biological activities .

生物活性

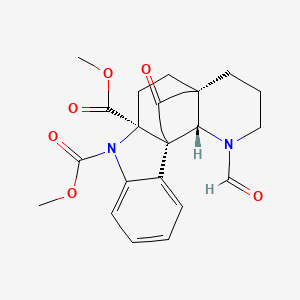

11,12-De(methylenedioxy)danuphylline is an indole alkaloid compound primarily isolated from the leaves and stems of Kopsia officinalis. This compound has garnered attention due to its unique chemical structure and notable biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 425.47 g/mol. Its structural characteristics contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₃₄H₃₃N₃O₆ |

| Molecular Weight | 425.47 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 615.3 ± 55.0 °C at 760 mmHg |

| Flash Point | 326.0 ± 31.5 °C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Research indicates that it modulates cellular processes such as signal transduction and gene expression, which may contribute to its pharmacological effects.

Antimicrobial Effects

Recent studies have highlighted the antimicrobial properties of this compound, demonstrating significant activity against various pathogens. For instance, it has shown minimum inhibitory concentration (MIC) values of less than 0.3 mM against several bacterial strains, indicating potent antimicrobial efficacy .

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, it exhibited selective cytotoxicity against certain cancer types while sparing normal cells. This selectivity suggests potential for development as an anticancer agent .

Case Studies and Research Findings

- Antimicrobial Study :

- Cytotoxicity Assessment :

Comparative Analysis with Related Compounds

When compared to other indole alkaloids, this compound demonstrates unique properties that enhance its biological activity:

| Compound Name | Source | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Kopsia officinalis | MIC < 0.3 mM | High |

| Kopsihainanine A | Kopsia hainanensis | Moderate | Moderate |

| Methyl (2β,11β,12β)-6,7-didehydro-8,21-dioxo-11,21-cycloaspidospermidine-2-carboxylate | Kopsia spp. | Low | Low |

属性

IUPAC Name |

dimethyl (1R,9S,12R,17S)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-30-19(28)23-10-9-21-8-5-11-24(14-26)18(21)22(23,13-15(27)12-21)16-6-3-4-7-17(16)25(23)20(29)31-2/h3-4,6-7,14,18H,5,8-13H2,1-2H3/t18-,21+,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMANQXKGUWJXTD-JBJBFBLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC34CCCN(C3C1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CC[C@@]34CCCN([C@@H]3[C@@]1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014936 | |

| Record name | 11,12-De(methylenedioxy)danuphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888482-17-5 | |

| Record name | 11,12-De(methylenedioxy)danuphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is known about the biological activity of 11,12-De(methylenedioxy)danuphylline?

A: While the provided research paper focuses on the isolation and structural characterization of this compound [], it does not delve into its specific biological activities or potential therapeutic applications. The paper primarily focuses on the discovery and characterization of new indole alkaloids from the Kopsia officinalis plant. Further research is needed to determine the specific biological activities and potential applications of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。